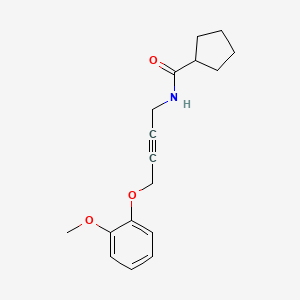

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide, also known as MBCP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MBCP is a small molecule that belongs to the family of amide compounds and has a unique chemical structure that makes it a promising candidate for various applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Enantioselective Diels-Alder Reactions : The compound N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide has been identified as a potential candidate in the enantioselective Diels-Alder reactions. These reactions are critical for the synthesis of oxygen-functionalized cyclohexenes and cyclohexenones, essential building blocks in natural product synthesis. This research emphasizes the importance of developing new chiral ligands and catalysts for such reactions (Sudo et al., 2008).

Materials Science and Polymer Research

- Polymer Blend Properties : In materials science, the derivative 2,2-bis-(2-methoxy-4-methyleneoxy-phenoxy)-4,4,6,6,-bis[spiro(2′,2″dioxy-1′,1″biphenyl)]cyclophosphazene, closely related to the compound , has shown to enhance the mechanical and rheological properties of poly(butylene terephthalate)/polyamide blends. This indicates potential applications in enhancing polymer blends used in various industrial applications (Scaffaro et al., 2005).

Pharmacology and Medicinal Chemistry

- Kinase Inhibition : Research into the derivatives of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide has led to the discovery of selective kinase inhibitors. These inhibitors, such as BMS-777607, have been identified for their potential in targeting the Met kinase superfamily, indicating their significance in developing new therapeutic agents for cancer treatment (Schroeder et al., 2009).

Environmental Science

- Micropollutant Removal : Research on compounds like N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide can contribute to understanding the removal of micropollutants in the environment. This is particularly relevant in the context of EU-wide monitoring of water pollutants, where the study of such compounds can enhance knowledge on environmental remediation techniques (Barbosa et al., 2016).

Biochemistry

- Antioxidant Activity and Biological Impact : The methoxyphenol component of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide relates closely to compounds studied for their antioxidant properties. These studies delve into the understanding of radical-scavenging activities and the potential biological impact of such antioxidants, which can be vital in designing drugs for chemoprevention and cancer treatment (Fujisawa et al., 2005).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact withDisintegrin and metalloproteinase domain-containing protein 17 .

Biochemical Pathways

It belongs to the class of organic compounds known asindolyl carboxylic acids and derivatives . These compounds contain a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .

Eigenschaften

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-20-15-10-4-5-11-16(15)21-13-7-6-12-18-17(19)14-8-2-3-9-14/h4-5,10-11,14H,2-3,8-9,12-13H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXHVCAHIWZESR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2821015.png)

![methyl 2-(2-(3-(isopropylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2821018.png)

![N-[3-Oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide](/img/structure/B2821025.png)

![4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2821034.png)

![1-butyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2821036.png)